molecular formula C25H29FN2O4 B11633162 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11633162
M. Wt: 440.5 g/mol
InChI Key: ZNNXTRFCHNKPFQ-XTQSDGFTSA-N
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Description

1-[2-(Dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylaminoethyl group, a fluorophenyl group, a hydroxy group, and a propoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the various substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require specific conditions such as controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol .

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29FN2O4

Molecular Weight

440.5 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29FN2O4/c1-5-14-32-17-10-11-18(16(2)15-17)23(29)21-22(19-8-6-7-9-20(19)26)28(13-12-27(3)4)25(31)24(21)30/h6-11,15,22,29H,5,12-14H2,1-4H3/b23-21+

InChI Key

ZNNXTRFCHNKPFQ-XTQSDGFTSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=C3F)O)C

Origin of Product

United States

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